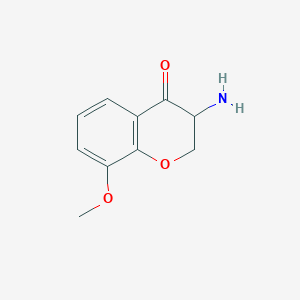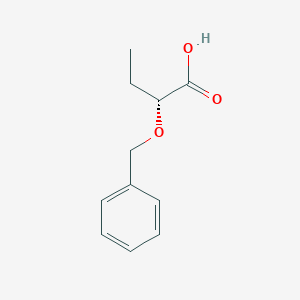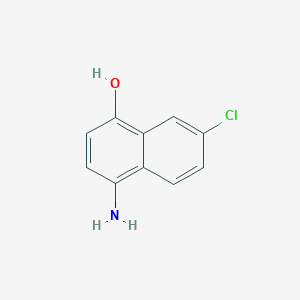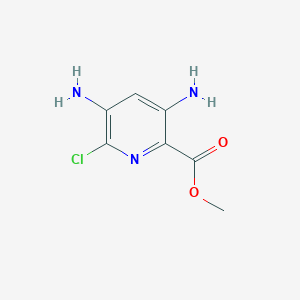![molecular formula C9H8N2OS B11901698 2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B11901698.png)
2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol is a heterocyclic compound with the molecular formula C₉H₈N₂OS. It is part of the thienopyrimidine family, known for its diverse biological activities and potential therapeutic applications . This compound features a cyclopropyl group attached to a thieno[2,3-d]pyrimidine core, which contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol typically involves cyclization reactions. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach involves the use of cyclopropylamine and thiophene-2-carboxylic acid derivatives under specific conditions to form the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above, such as temperature, solvent, and catalysts, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrimidine core .
Aplicaciones Científicas De Investigación
2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties
Mecanismo De Acción
The mechanism of action of 2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to various biological effects. For example, it has been studied for its potential to inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis . This inhibition can disrupt cell proliferation, making it a candidate for anticancer therapy.
Comparación Con Compuestos Similares
Thieno[3,2-d]pyrimidine: Another thienopyrimidine derivative with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and anti-inflammatory properties.
Pyrido[2,3-d]pyrimidine: Exhibits diverse therapeutic potential, including antiviral and anticancer activities.
Uniqueness: 2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol is unique due to its cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development .
Propiedades
Fórmula molecular |
C9H8N2OS |
|---|---|
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
2-cyclopropyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H8N2OS/c12-8-6-3-4-13-9(6)11-7(10-8)5-1-2-5/h3-5H,1-2H2,(H,10,11,12) |
Clave InChI |
LJKNOFDSFBUVIX-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC3=C(C=CS3)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,7-dimethyl-1H-imidazo[4,5-f]quinoline](/img/structure/B11901635.png)




![2H-Naphtho[1,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11901671.png)
![3-Propionylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11901679.png)

![7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11901689.png)



